Z-Phe-osu
Overview
Description
Z-Phe-osu, also known as N-(benzyloxycarbonyloxy)succinimide, is a chemical compound widely used in peptide synthesis. It is a derivative of phenylalanine and is commonly employed as a reagent for the carboxybenzyl protection of amines. This compound is known for its high reactivity and efficiency in forming peptide bonds, making it a valuable tool in organic chemistry and biochemistry .
Mechanism of Action
Target of Action
Z-Phe-OSu, also known as N-Benzyloxycarbonyl-L-phenylalanine N-hydroxysuccinimide ester, is primarily used as a reagent in peptide synthesis . Its primary targets are the amino groups of peptides and proteins, where it facilitates the formation of amide bonds, allowing for the controlled addition of L-phenylalanine during peptide chain construction.
Mode of Action
The compound interacts with its targets through a process known as acylation. In this process, this compound reacts with the amino groups of peptides or proteins, leading to the formation of amide bonds. This interaction results in the addition of the phenylalanine residue to the peptide chain, thus extending the peptide sequence.
Biochemical Pathways
This compound is involved in the peptide synthesis pathway, specifically in the step of adding the phenylalanine residue to the peptide chain. The addition of phenylalanine can affect various downstream effects, depending on the specific function of the peptide being synthesized. For instance, phenylalanine is a precursor for the biosynthesis of thousands of vital and specialized compounds in plants .
Result of Action
The primary result of this compound’s action is the extension of the peptide chain through the addition of a phenylalanine residue. This can lead to the creation of new peptides with specific biological activities, depending on the sequence of amino acids in the peptide.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Z-Phe-osu typically involves the reaction of N-hydroxysuccinimide with a protected amino acid derivative, such as benzyloxycarbonyl-L-phenylalanine. The reaction is carried out in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) in an organic solvent such as tetrahydrofuran (THF). The reaction conditions usually involve stirring the mixture at room temperature for several hours until the desired product is formed .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or chromatography techniques to obtain the final compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
Z-Phe-osu undergoes various chemical reactions, including:
Substitution Reactions: It reacts with amines to form amide bonds, which is a key step in peptide synthesis.
Common Reagents and Conditions
Amines: Reacts with primary and secondary amines under mild conditions to form amides.
Major Products Formed
Amides: Formed through substitution reactions with amines.
N-Hydroxysuccinimide and Carboxylic Acid: Formed through hydrolysis.
Scientific Research Applications
Z-Phe-osu has a wide range of applications in scientific research, including:
Peptide Synthesis: Used as a reagent for the protection of amino groups in peptide synthesis.
Drug Development: Employed in the synthesis of peptide-based drugs and inhibitors.
Biological Research: Utilized in the study of enzyme-substrate interactions and protein modifications.
Industrial Applications: Used in the production of various biochemical reagents and intermediates .
Comparison with Similar Compounds
Similar Compounds
N-Hydroxysuccinimide Esters: Similar to Z-Phe-osu, these compounds are used in peptide synthesis for the activation of carboxyl groups.
Benzyloxycarbonyl Derivatives: These compounds also serve as protecting groups for amines in peptide synthesis .
Uniqueness
This compound is unique due to its high reactivity and efficiency in forming peptide bonds. Its ability to selectively react with amines under mild conditions makes it a preferred reagent in peptide synthesis compared to other similar compounds .
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-phenyl-2-(phenylmethoxycarbonylamino)propanoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O6/c24-18-11-12-19(25)23(18)29-20(26)17(13-15-7-3-1-4-8-15)22-21(27)28-14-16-9-5-2-6-10-16/h1-10,17H,11-14H2,(H,22,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOJNKVWQJKPXCT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)C(CC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00955546 | |
Record name | 2,5-Dioxopyrrolidin-1-yl N-[(benzyloxy)(hydroxy)methylidene]phenylalaninate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00955546 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
396.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3397-32-8 | |
Record name | Benzyl (S)-(2-((2,5-dioxo-1-pyrrolidinyl)oxy)-2-oxo-1-(phenylmethyl)ethyl)-carbamate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003397328 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,5-Dioxopyrrolidin-1-yl N-[(benzyloxy)(hydroxy)methylidene]phenylalaninate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00955546 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzyl (S)-[2-[(2,5-dioxo-1-pyrrolidinyl)oxy]-2-oxo-1-(phenylmethyl)ethyl]-carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.232 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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